6-(3,4-Difluorophenyl)-2-methylpyrimidin-4-ol
Overview
Description
“6-(3,4-Difluorophenyl)-2-methylpyrimidin-4-ol” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For example, 3,4-Difluorophenyl isocyanate, a related compound, is a colorless, water-soluble, and volatile liquid .
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Single-Crystal Exploration : Research highlights the synthesis of derivatives related to 6-(3,4-Difluorophenyl)-2-methylpyrimidin-4-ol, showcasing their structural stability and reactivity through single-crystal analysis and theoretical calculations. These studies provide insights into the compound's stability, reactivity, and potential applications in designing new molecules with desired properties (Ali et al., 2021).
Noncovalent Interactions and Structural Stability : Another study focuses on noncovalent interactions and structural investigation of related pyrimidine derivatives, highlighting their supramolecular network influenced by these interactions. This research is crucial for understanding the material's properties and potential applications in pharmaceuticals and materials science (Ali et al., 2020).
Applications in Materials Science
Organic Light-Emitting Diodes (OLEDs) : A study on the exciplex system with simple structures for OLEDs utilizes derivatives of this compound, demonstrating their potential in creating efficient green and red OLEDs. This research signifies the compound's role in developing new materials for electronic applications (Zhao et al., 2017).
Pharmaceutical Research and Development
Antitubercular Activity : The design, synthesis, and evaluation of derivatives for their in vitro anti-tubercular activity represent a significant step toward developing new treatments for tuberculosis. This research showcases the potential of this compound derivatives as promising candidates for anti-tubercular drugs (Erkin et al., 2021).
Chemical Synthesis and Characterization
Synthesis of Fluorinated Derivatives : The creation of fluorinated derivatives from this compound opens new avenues in medicinal chemistry and materials science, offering insights into the synthesis process and potential applications of these derivatives in various industries (Popova et al., 1999).
Mechanism of Action
Future Directions
The future directions for “6-(3,4-Difluorophenyl)-2-methylpyrimidin-4-ol” would depend on its specific applications. For example, if it’s being used in the development of antiviral compounds, future research might focus on optimizing its synthesis, improving its efficacy, or reducing potential side effects .
properties
IUPAC Name |
4-(3,4-difluorophenyl)-2-methyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O/c1-6-14-10(5-11(16)15-6)7-2-3-8(12)9(13)4-7/h2-5H,1H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHJVRJHEQGICN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2=CC(=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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